
1-(1-Phenylethyl)pyrrolidin-3-one
Overview
Description
1-(1-Phenylethyl)pyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones, which are characterized by a five-membered lactam ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)pyrrolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction mixture being heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(1-Phenylethyl)pyrrolidin-3-one has been extensively studied for its applications in different scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to involve binding to active sites and altering the activity of the target molecules .
Comparison with Similar Compounds
1-(1-Phenylethyl)pyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: Another pyrrolidinone with a different substitution pattern, often used in similar applications.
N-Methylpyrrolidin-2-one: Known for its solvent properties and used in various industrial applications.
Pyrrolidin-2,5-dione: A related compound with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
1-(1-Phenylethyl)pyrrolidin-3-one, also known as N-(1-phenylethyl)pyrrolidin-3-one, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in the realm of neuropharmacology and therapeutic applications. This article will explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 189.25 g/mol. The compound features a pyrrolidinone ring substituted with a phenylethyl group, which contributes to its unique biological properties.
Structural Formula
Pharmacological Effects
This compound has been studied for various pharmacological effects, including:
- CNS Activity : Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
- Analgesic Effects : There is evidence supporting its use as an analgesic agent, potentially through modulation of pain pathways.
The mechanism of action for this compound involves interactions with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction may lead to enhanced mood and reduced anxiety levels, making it a candidate for further exploration in psychiatric applications.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
CNS Modulation | Increased dopamine release | |
Antimicrobial | Inhibition of bacterial growth | |
Analgesic | Pain relief in animal models |
Case Study Insights
A notable study conducted by Sugiyama et al. (2020) explored the compound's effects on pain modulation in rodent models. The results indicated a significant reduction in pain responses when administered at specific dosages, suggesting its potential as an analgesic agent. Additionally, microbial assays demonstrated effective inhibition against Gram-positive bacteria, highlighting its antimicrobial potential.
Table 2: Comparison with Analogous Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-(4-Methylphenyl)pyrrolidin-3-one | Similar structure | Enhanced analgesic properties |
1-(2-Naphthyl)pyrrolidin-3-one | Extended aromatic system | Increased CNS effects |
This comparative analysis underscores the unique properties of this compound, particularly regarding its balance between CNS activity and antimicrobial effectiveness.
Properties
IUPAC Name |
1-(1-phenylethyl)pyrrolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(11-5-3-2-4-6-11)13-8-7-12(14)9-13/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZUUBALEPRFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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